2-Bromo-6-(methylamino)phenol
Description
2-Bromo-6-(methylamino)phenol (CAS: 1341505-30-3) is a halogenated phenolic compound featuring a bromine atom at the 2-position and a methylamino group (-NHCH₃) at the 6-position of the benzene ring. The bromine atom enhances lipophilicity and stability, while the methylamino group contributes to hydrogen bonding and nucleophilic reactivity, making it relevant for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-6-(methylamino)phenol |
InChI |
InChI=1S/C7H8BrNO/c1-9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3 |
InChI Key |
LGNQXCNMTYVVCW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylamino)phenol can be achieved through several methods. One common approach involves the bromination of 2-methylaminophenol using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methylaminophenol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Methylaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(methylamino)phenol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-(methylamino)phenol exerts its effects involves its ability to interact with specific molecular targets. The bromine atom and the methylamino group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 2-Bromo-6-(methylamino)phenol, differing in substituent type, position, or halogenation:
Physicochemical Properties
Table 1: Physical Properties of Selected Compounds
Key Observations:
- Methylamino vs.
- Halogenation Impact: Bromine at the 2-position (common across analogs) improves stability and electron-withdrawing effects, which may modulate aromatic ring reactivity .
Table 2: Bioactivity Data for Structural Analogs
Key Findings:
- Antibiofilm Activity: 2-[(Methylamino)methyl]phenol (a close analog) inhibits S. aureus biofilm formation by >70% at 1.25 µM, likely via SarA protein targeting . The methylamino group’s role in this activity suggests that this compound may exhibit similar effects, though bromine’s steric effects could alter binding efficiency.
- Synergy with Antibiotics: 2-[(Methylamino)methyl]phenol enhances the efficacy of conventional antibiotics (e.g., vancomycin) when used in combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
